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Methyl 5-methoxy-1H-indazole-6-carboxylate

Cat. No.: B11759246
M. Wt: 206.20 g/mol
InChI Key: LZHXOVPQLNXMON-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffolds in Contemporary Organic Chemistry

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is recurrently found in drugs targeting a wide range of biological targets. researchgate.net Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and anti-HIV properties. nih.govresearchgate.netnih.gov This versatility has made the indazole framework a focal point for drug discovery and development. researchgate.net

Several FDA-approved drugs incorporate the indazole moiety, highlighting its clinical importance. rsc.org For instance, pazopanib (B1684535) is a multi-kinase inhibitor used in cancer therapy, and niraparib (B1663559) is utilized for the treatment of certain types of cancer. nih.govnih.gov The success of these drugs has spurred further research into novel indazole derivatives with enhanced efficacy and selectivity. rsc.org The unique chemical properties of indazoles, including their tautomeric forms, allow for diverse substitutions, enabling chemists to fine-tune the molecules' biological activities. researchgate.net

Table 1: Examples of Biological Activities of Indazole Derivatives

Biological Activity Description
Anticancer Indazole derivatives have shown potent growth inhibitory activity against various cancer cell lines by targeting specific kinases. rsc.orgnih.govrsc.org
Anti-inflammatory Certain indazole compounds exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory disorders. researchgate.netnih.gov
Antimicrobial Research has demonstrated the effectiveness of indazole derivatives against various bacterial, fungal, and protozoal strains. nih.govmdpi.com
Anti-HIV The indazole scaffold has been incorporated into molecules designed to inhibit HIV replication. researchgate.netnih.gov

| Kinase Inhibition | Many indazole-based compounds are designed as kinase inhibitors for targeted cancer therapy. rsc.orgnih.gov |

Contextualizing Methyl 5-methoxy-1H-indazole-6-carboxylate within Methoxyindazole and Indazole Carboxylate Ester Chemistry

This compound belongs to two important subclasses of indazoles: methoxyindazoles and indazole carboxylate esters. Each of these functional groups plays a significant role in modifying the compound's chemical and biological properties.

The methoxy (B1213986) group (-OCH3) is an electron-donating group that can influence the reactivity and pharmacokinetic profile of the molecule. Its presence can enhance binding affinity to biological targets and improve metabolic stability. nih.gov For example, studies on other indazole series have shown that methoxy derivatives can exhibit increased potency compared to their non-methoxylated counterparts. nih.gov Specifically, 7-methoxyindazole has been identified as a nitric oxide synthase inhibitor. austinpublishinggroup.com

The methyl carboxylate group (-COOCH3) is an ester functional group. Indazole carboxylate esters are valuable intermediates in organic synthesis, allowing for further chemical modifications. The ester can be hydrolyzed to a carboxylic acid, which can then be converted to amides or other functional groups, providing a route to a wide array of derivatives. This versatility is crucial for developing libraries of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates.

Table 2: Physicochemical Properties of Related Indazole Carboxylates

Compound Name Molecular Formula Molecular Weight ( g/mol )
Methyl 1H-indazole-5-carboxylate C9H8N2O2 176.17 nih.gov
Methyl 1H-indazole-6-carboxylate C9H8N2O2 176.17 nih.gov

Research Landscape and Future Directions for Substituted Indazole Derivatives

The field of substituted indazole derivatives is dynamic, with ongoing research focused on several key areas. A major thrust is the development of new and more efficient synthetic methodologies to access structurally diverse indazoles. bohrium.com This includes the use of transition-metal catalysis and green chemistry approaches to improve yields and reduce environmental impact. bohrium.com

In medicinal chemistry, the rational design of novel indazole derivatives continues to be a priority. Researchers are creating hybrid molecules that combine the indazole scaffold with other pharmacophores to target multiple biological pathways simultaneously. researchgate.net This strategy aims to develop more effective treatments for complex diseases like cancer and neurodegenerative disorders. researchgate.net

Future research will likely focus on:

Exploring new biological targets: While kinase inhibition is a well-established area, researchers are investigating the potential of indazoles to modulate other cellular targets.

Structure-based drug design: Utilizing computational tools to design indazole derivatives with improved binding affinity and selectivity for their intended targets. nih.gov

Development of advanced intermediates: The synthesis of versatile building blocks like this compound is crucial for enabling the rapid assembly of complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O3 B11759246 Methyl 5-methoxy-1H-indazole-6-carboxylate

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 5-methoxy-1H-indazole-6-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-9-3-6-5-11-12-8(6)4-7(9)10(13)15-2/h3-5H,1-2H3,(H,11,12)

InChI Key

LZHXOVPQLNXMON-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=NN2)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 5 Methoxy 1h Indazole 6 Carboxylate and Analogous Indazole Systems

Strategies for the Construction of the Indazole Ring System

The formation of the bicyclic indazole structure can be accomplished through several strategic approaches, each offering distinct advantages in terms of substrate scope and efficiency.

Cycloaddition Reactions and Annulation Protocols

Cycloaddition reactions, particularly [3+2] dipolar cycloadditions, represent a powerful and direct method for assembling the indazole ring. organic-chemistry.org This approach often involves the reaction of an aryne with a 1,3-dipole, such as a diazo compound or a sydnone. organic-chemistry.orgnih.gov For instance, the reaction of arynes with N-tosylhydrazones, which generate diazo compounds in situ, yields 3-substituted indazoles under mild conditions. organic-chemistry.org Similarly, the [3+2] cycloaddition of sydnones with arynes provides a rapid and efficient route to 2H-indazoles, often with high yields and excellent regioselectivity, avoiding contamination with 1H-indazole isomers. nih.govnih.gov This reaction proceeds through a bicyclic adduct that spontaneously extrudes carbon dioxide to form the stable 2H-indazole. nih.gov

Annulation protocols, which involve the formation of a ring onto a pre-existing structure, are also prevalent. Rhodium-catalyzed C-H activation and subsequent annulation of azobenzenes with various partners like vinylene carbonate or sulfoxonium ylides have been developed for the synthesis of 2H-indazoles. researchgate.netacs.org These methods are characterized by their efficiency in forming 3-acyl-2H-indazoles. acs.org

Table 1: Examples of Cycloaddition Reactions in Indazole Synthesis

Dipole Precursor Aryne Source Product Type Key Features
Sydnones Silylaryl triflates 2H-Indazoles High yields, mild conditions, no 1H-isomer contamination. nih.gov
N-tosylhydrazones o-(Trimethylsilyl)aryl triflates 3-Substituted 1H-indazoles In situ generation of diazo compounds. organic-chemistry.org

Intramolecular Cyclization and Amination Approaches

Intramolecular reactions provide a robust strategy for indazole synthesis, often characterized by high regioselectivity. A prominent method involves the intramolecular amination of appropriately substituted precursors. For example, a silver(I)-mediated intramolecular oxidative C-H bond amination has been shown to be effective for synthesizing a variety of 1H-indazoles. acs.orgbohrium.com This method is particularly useful for preparing 3-substituted indazoles that are otherwise difficult to access. bohrium.com

Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is another effective route, leading to the formation of 2-aryl-2H-indazoles through the creation of the N(1)-C(7a) bond. acs.org Copper-catalyzed intramolecular Ullmann-type reactions have also been developed, particularly for the synthesis of fluorinated indazoles, offering an alternative to methods with safety and selectivity concerns. researchgate.netacs.orgthieme-connect.com Furthermore, the intramolecular cyclization of nitrile imines has been utilized in the synthesis of indazoles. acs.org

Table 2: Intramolecular Cyclization Approaches to Indazoles

Reaction Type Catalyst/Reagent Precursor Product
Oxidative C-H Amination Silver(I) Substituted hydrazones 1H-Indazoles acs.org
Intramolecular Amination Palladium(II) acetate/dppf N-aryl-N-(o-bromobenzyl)hydrazines 2-Aryl-2H-indazoles acs.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Indazole Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been extensively applied to the construction and functionalization of the indazole core. The Suzuki-Miyaura coupling, in particular, is a highly efficient method for creating C-C bonds. nih.gov This reaction is used to introduce aryl, vinyl, and alkynyl substituents at various positions of the indazole ring, starting from halogenated indazole precursors. researchgate.net

For instance, the Suzuki-Miyaura coupling of 5-bromoindazoles with boronic acids, catalyzed by complexes like Pd(dppf)Cl2, allows for the synthesis of 5-arylindazoles in good yields. nih.gov This methodology has been successfully applied to a variety of N- and C-3 substituted 5-bromoindazoles. nih.gov The reaction conditions are generally mild, and the process tolerates a wide range of functional groups. nih.gov One-pot procedures combining Suzuki-Miyaura coupling with other reactions, such as aldol (B89426) condensation, have been developed to create more complex fused indazole systems like benzo[g]indazoles. thieme-connect.com

Selective Functionalization of the Indazole Core

Once the indazole ring is formed, its selective functionalization is crucial for creating analogues with diverse properties. This often involves directing reactions to specific carbon or nitrogen atoms within the heterocyclic system.

Directed C-H Functionalization Strategies (e.g., C-3, C-6)

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying the indazole core without the need for pre-functionalized starting materials. Palladium-catalyzed direct arylation of 1H-indazole derivatives with simple arenes has been reported, offering an efficient route to C-arylated indazoles. researchgate.net

The C-3 position of the indazole ring is a common site for functionalization. Palladium-catalyzed isocyanide insertion into the C3-H bond of 2H-indazoles has been developed to synthesize novel, skeletally diverse heterocyclic systems. acs.org Furthermore, palladium-catalyzed oxidative alkenylation of both 1H- and 2H-indazoles can be directed to the C-3 position. acs.org

The C-7 position can also be selectively functionalized. For example, a regioselective C-7 bromination of 4-substituted 1H-indazoles has been achieved, with the resulting 7-bromoindazoles serving as precursors for further modifications, such as Suzuki-Miyaura cross-coupling to introduce aryl groups at the C-7 position. nih.govrsc.org Rhodium-catalyzed C-7 olefination of indoles, a related heterocyclic system, suggests potential for similar transformations on the indazole core. nih.gov

Regioselective N-Functionalization (N1 vs. N2 Isomer Control)

The presence of two nitrogen atoms in the pyrazole (B372694) ring of indazole makes regioselective N-functionalization a significant challenge, as direct alkylation often yields a mixture of N1 and N2 isomers. nih.gov Developing methods to control this regioselectivity is therefore of great importance.

The outcome of N-alkylation can be influenced by reaction conditions. For example, in the glycosylation of 4-nitroindazole, the N1-regioisomer is formed under thermodynamic control, while kinetic control favors the N2-isomer. nih.gov

Recent studies on methyl 5-bromo-1H-indazole-3-carboxylate have demonstrated that high regioselectivity for N1- or N2-alkylation can be achieved by careful choice of reagents and conditions. nih.govbeilstein-journals.org For instance, the use of cesium carbonate in certain reactions is proposed to favor N1-substitution through a chelation mechanism. beilstein-journals.org Conversely, a novel, highly selective N2-alkylation of indazoles with diazo compounds has been developed using triflic acid (TfOH) as a catalyst, offering a metal-free alternative that provides N2-alkylated products with high regioselectivity. rsc.org The proposed mechanism for this N2 selectivity involves the protonation of the alkyl 2,2,2-trichloroacetimidate, which facilitates nucleophilic attack by the N2-nitrogen of the indazole. wuxibiology.com

Table 3: Compound Names Mentioned in the Article

Compound Name
Methyl 5-methoxy-1H-indazole-6-carboxylate
Methyl 5-bromo-1H-indazole-3-carboxylate
4-Nitroindazole
7-Bromoindazoles

Introduction of Methoxy (B1213986) and Carboxylic Ester Functionalities

The placement of methoxy and ester groups on the indazole scaffold is pivotal for modulating the molecule's electronic properties and biological activity. The synthetic approaches to achieve this functionalization are varied, often depending on the desired substitution pattern and the reactivity of the starting materials.

The introduction of a methoxy group onto the indazole ring is typically accomplished by starting with a precursor that already contains the methoxy substituent in the desired position. This approach circumvents the challenges associated with direct methoxylation of the indazole core, which can lead to regioselectivity issues.

A common and foundational strategy involves the cyclization of a suitably substituted aniline (B41778) precursor. For instance, the synthesis of 7-methoxy-1H-indazole utilizes 2-methoxy-6-methylaniline (B1630886) as the starting material. The process involves converting the aniline into a derivative, such as an N-nitroso compound, which then undergoes intramolecular cyclization to form the indazole ring, effectively incorporating the methoxy group at the 7-position. This general principle can be adapted to synthesize other methoxy-substituted indazoles, including the 5-methoxy isomer, by selecting the appropriately substituted aniline precursor. The electronic influence of the methoxy group on the precursor's reactivity is a key consideration in these synthetic routes.

Similarly, synthetic pathways leading to compounds like Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate also begin with methoxy-bearing precursors that are elaborated into the final indazole structure. nih.gov The specific substitution pattern dictates the choice of starting materials and the sequence of reactions required to build the heterocyclic system.

Table 1: Strategies for Methoxy Group Installation on Indazole Systems

StrategyDescriptionStarting Material ExampleTarget Position
Precursor CyclizationThe methoxy group is present on an aniline or related precursor prior to the formation of the indazole ring.2-methoxy-6-methylaniline7-position
Multi-step SynthesisInvolves building the indazole ring from components where one or more already contain the desired methoxy group.Methoxy-substituted phenylhydrazines or benzonitrilesVarious

The carboxylic ester functionality, specifically the methyl carboxylate in the target compound, can be introduced through several reliable methods. The choice of method often depends on whether the carboxylic acid is formed first and then esterified, or if an ester-containing side chain is attached to the indazole ring.

One of the most direct methods is the esterification of a pre-existing indazole carboxylic acid. A well-documented procedure involves heating the indazole-3-carboxylic acid in methanol (B129727) in the presence of an acid catalyst, such as methanesulfonic acid, to yield the corresponding methyl ester. prepchem.com This classical Fischer esterification is effective for converting indazole carboxylic acids into their methyl or other alkyl esters.

Another versatile technique involves the nucleophilic substitution reaction between 1H-indazole and a halo ester. nih.govnih.govresearchgate.net In this approach, the indazole anion, generated by a base, attacks an alkyl haloacetate (e.g., ethyl bromoacetate), leading to N-alkylation and the introduction of an ester-containing side chain. This method often produces a mixture of N-1 and N-2 isomers, with the N-1 isomer typically predominating. nih.govnih.govresearchgate.net The resulting indazole esters can then be hydrolyzed under basic conditions to yield the corresponding indazole carboxylic acids. nih.govnih.gov

Synthetic pathways can also involve the construction of the indazole ring from precursors that already contain the ester group. For example, some routes involve the cyclization of appropriately substituted ortho-phenylenediamines with α-keto acids or their derivatives. bloomtechz.com

Table 2: Common Esterification and Carboxylate Formation Methods for Indazoles

MethodDescriptionKey ReagentsTypical ProductReference
Fischer EsterificationDirect acid-catalyzed esterification of an indazole carboxylic acid.Indazole carboxylic acid, Methanol, Methanesulfonic acidIndazole methyl ester prepchem.com
Nucleophilic SubstitutionN-alkylation of 1H-indazole with a halo ester.1H-indazole, Base (e.g., NaOH), Alkyl haloacetateN-1 and N-2 substituted indazole esters nih.govnih.govresearchgate.net
Basic HydrolysisConversion of an indazole ester to the corresponding carboxylic acid.Indazole ester, Base (e.g., NaOH)Indazole carboxylic acid nih.govnih.gov

Green Chemistry Approaches and Microwave-Assisted Synthesis of Indazole Derivatives

In recent years, the principles of green chemistry have increasingly influenced the synthesis of heterocyclic compounds, including indazoles. These approaches aim to enhance reaction efficiency, reduce waste, and use less hazardous materials. benthamdirect.combohrium.com Microwave-assisted organic synthesis has emerged as a particularly powerful tool in this domain, offering significant advantages over conventional heating methods. rasayanjournal.co.in

Microwave irradiation can dramatically reduce reaction times, often from several hours to just a few minutes, while simultaneously improving product yields. heteroletters.orgnih.gov This acceleration is due to the efficient and direct transfer of energy to the reacting molecules. rasayanjournal.co.in For the synthesis of indazoles, microwave-assisted methods have been successfully applied to various reaction types, including condensation, cyclization, and cross-coupling reactions. rasayanjournal.co.inheteroletters.orgjchr.org For example, the synthesis of tetrahydroindazoles from 2-acetylcyclohexanone (B32800) and various hydrazines showed improved yields and shortened reaction times under microwave irradiation compared to conventional reflux. nih.gov

The use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), or even solvent-free conditions, further enhances the green credentials of these methods. jchr.orgorganic-chemistry.org One-pot, multi-component reactions catalyzed by copper nanoparticles in PEG 300 have been developed for the efficient synthesis of 2H-indazoles. organic-chemistry.org Other green approaches include the use of natural, biodegradable catalysts, such as lemon peel powder, in conjunction with ultrasound irradiation to promote the synthesis of 1H-indazoles. researchgate.net Grinding protocols using milder acids like ammonium (B1175870) chloride in ethanol (B145695) also represent a practical and eco-friendly alternative for synthesizing 1H-indazole derivatives. samipubco.com These green and microwave-assisted techniques are not only more sustainable but also highly advantageous for creating libraries of compounds for drug discovery programs. rasayanjournal.co.innih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indazoles

FeatureConventional HeatingMicrowave-Assisted SynthesisAdvantage of Microwave
Reaction Time Often several hours to 24 hoursTypically a few minutes (e.g., 2-30 min)Drastic reduction in time rasayanjournal.co.innih.gov
Energy Efficiency Less efficient; heats vessel and solventMore efficient; direct heating of moleculesLower energy consumption
Product Yield Moderate to goodOften improved yieldsHigher process efficiency nih.gov
Side Products Higher potential for side product formationCleaner reactions with fewer byproductsSimplified purification heteroletters.org
Solvent Use Often requires high-boiling organic solventsEnables use of greener solvents or solvent-free conditionsReduced environmental impact organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Methoxy 1h Indazole 6 Carboxylate

Reactivity Profile of the Indazole Nucleus

The chemical reactivity of Methyl 5-methoxy-1H-indazole-6-carboxylate is governed by the interplay of the bicyclic indazole nucleus and its substituents. The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694), is an electron-rich heteroaromatic compound. researchgate.net Its reactivity is significantly influenced by the electronic effects of the methoxy (B1213986) (-OCH₃) group at the C5 position and the methyl carboxylate (-COOCH₃) group at the C6 position.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, including indazoles. The reaction proceeds via a two-step mechanism involving the initial attack of an electrophile on the π-electron system of the ring to form a resonance-stabilized carbocation intermediate (an arenium ion or σ-complex), followed by the loss of a proton to restore aromaticity. wikipedia.org The rate and regioselectivity of the substitution are dictated by the substituents already present on the benzene portion of the indazole ring. wikipedia.orglumenlearning.com

In this compound, the two substituents exert competing and complementary effects on the regiochemical outcome of electrophilic attack.

The 6-methyl carboxylate group (-COOCH₃): This is a deactivating group. youtube.com Both the inductive and resonance effects of the carbonyl group withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org Deactivating groups of this type are meta-directors. organicchemistrytutor.comyoutube.com Therefore, the ester group directs incoming electrophiles to the positions meta to itself, which are C4 and C7.

In this specific molecule, both the activating methoxy group and the deactivating carboxylate group direct incoming electrophiles to the same available positions: C4 and C7. The strong activating and directing effect of the methoxy group is expected to be the dominant influence, leading to substitution primarily at these positions. Typical electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Table 1: Directing Effects of Substituents on the Indazole Ring for Electrophilic Aromatic Substitution.
SubstituentPositionElectronic EffectReactivity EffectDirecting Position(s)
-OCH₃C5Electron-Donating (Resonance)ActivatingC4 (ortho), C7 (para)
-COOCH₃C6Electron-Withdrawing (Resonance & Inductive)DeactivatingC4 (meta), C7 (meta)

While the electron-rich nature of the indazole ring favors electrophilic substitution, nucleophilic reactions can also occur, primarily through two distinct pathways: substitution on the nitrogen atoms of the pyrazole ring and, under specific conditions, nucleophilic aromatic substitution (SNAr) on the carbocyclic ring.

The most common nucleophilic reaction for 1H-indazoles involves the deprotonation of the N1-H followed by reaction with an electrophile. beilstein-journals.org This N-alkylation or N-acylation process typically yields a mixture of N1 and N2 substituted isomers. beilstein-journals.orgnih.gov The regioselectivity of this reaction is highly sensitive to several factors:

Steric and Electronic Effects: The nature and position of substituents on the indazole ring can influence the accessibility and nucleophilicity of the N1 and N2 atoms. nih.govresearchgate.net For instance, bulky substituents at C7 can sterically hinder attack at N1, favoring N2 substitution. researchgate.net

Reaction Conditions: The choice of base, solvent, and electrophile plays a crucial role. The use of sodium hydride in a non-polar solvent like tetrahydrofuran (B95107) (THF) can favor N1 alkylation, potentially through a mechanism involving a tight ion pair between the indazole anion and the sodium cation. nih.govnih.gov In contrast, polar aprotic solvents like dimethylformamide (DMF) can lead to different isomeric ratios. nih.gov

Thermodynamic vs. Kinetic Control: The N1-substituted indazole is generally the thermodynamically more stable isomer, while the N2-substituted product can be favored under kinetically controlled conditions. researchgate.net

Nucleophilic aromatic substitution (SNAr) on the benzene portion of the indazole nucleus is less common and requires the presence of both a good leaving group (like a halogen) and strong electron-withdrawing groups (like nitro groups) to activate the ring towards nucleophilic attack. thieme-connect.deresearchgate.net For this compound, which lacks these features, direct SNAr on the carbocyclic ring is not a favored pathway.

Radical reaction mechanisms offer an alternative pathway for the functionalization of the indazole nucleus, often enabling C-H bond activation and the introduction of substituents at positions that are not readily accessible through ionic pathways. researchgate.netrsc.org The late-stage functionalization of indazoles via radical pathways is a growing area of interest for increasing molecular diversity. researchgate.netrsc.org

Mechanistic studies have shown that certain reactions for synthesizing or derivatizing indazoles proceed via a radical chain mechanism. nih.gov For example, transition-metal-free methods for the C3-functionalization of 2H-indazoles have been developed that are proposed to proceed through a radical pathway. researchgate.net These reactions can be used for formylation or acylation of the indazole ring under aerobic conditions. researchgate.net

Another example is the radical-based selenylation at the C3 position of indazole, which can be achieved by reacting the indazole with diphenyl diselenide in the presence of a radical initiator. chim.it While much of the research has focused on the C3 position or on 2H-indazoles, these studies highlight the general susceptibility of the indazole scaffold to undergo derivatization through radical intermediates. chim.itresearchgate.net

Transformations of the Carboxylate Ester Moiety

The methyl carboxylate group at the C6 position is a versatile functional handle that can be readily transformed into other important functional groups, such as carboxylic acids, amides, and alcohols.

The methyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 5-methoxy-1H-indazole-6-carboxylic acid. This transformation is typically achieved under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is the most common method. It involves treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), often in a co-solvent like methanol (B129727) or THF to ensure solubility. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. A subsequent acidification step is required to protonate the resulting carboxylate salt and isolate the free carboxylic acid. researchgate.net The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) until the starting ester is consumed.

Table 2: General Conditions for Hydrolysis of Indazole Esters.
Reaction TypeTypical ReagentsSolvent SystemGeneral ConditionsProduct
Basic Hydrolysis (Saponification)LiOH, NaOH, or KOHH₂O / THF, H₂O / Methanol1. Stir at room temperature to reflux. 2. Acidic workup (e.g., HCl, citric acid).Indazole Carboxylic Acid
Acidic HydrolysisAq. HCl or H₂SO₄H₂O / DioxaneRefluxIndazole Carboxylic Acid

The ester group is a precursor for the synthesis of amides and alcohols, which are common functionalities in biologically active molecules. nih.gov

Amidation: The conversion of the methyl ester to an amide, yielding a 5-methoxy-1H-indazole-6-carboxamide derivative, is typically performed in a two-step sequence. First, the ester is hydrolyzed to the carboxylic acid as described above. The resulting carboxylic acid is then coupled with a primary or secondary amine in the presence of a peptide coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU) to facilitate the reaction and suppress side reactions. This method provides a high-yielding and general route to a wide variety of substituted amides.

Reduction: The ester group can be reduced to a primary alcohol, (5-methoxy-1H-indazol-6-yl)methanol. This transformation requires a strong reducing agent due to the relative stability of the ester functionality. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. researchgate.net The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or THF. The process involves the nucleophilic delivery of hydride ions to the carbonyl carbon, followed by an acidic or aqueous workup to protonate the intermediate alkoxide and yield the alcohol.

Table 3: Common Transformations of the Indazole-6-carboxylate Group.
TransformationIntermediateTypical ReagentsProduct Functional Group
Amidation5-methoxy-1H-indazole-6-carboxylic acid1. Amine (R-NH₂) 2. Coupling Agent (e.g., HATU, EDC/HOBt)Amide (-CONHR)
ReductionNot required1. Lithium Aluminum Hydride (LiAlH₄) 2. Aqueous/Acidic WorkupPrimary Alcohol (-CH₂OH)

Reactivity of the Methoxy Substituent

The methoxy group at the 5-position of the indazole ring in this compound is a key functional group that can undergo specific chemical transformations, primarily involving the cleavage of the methyl-oxygen bond. This reaction, known as demethylation or ether cleavage, is a common strategy in organic synthesis to unmask a hydroxyl group, which can then be used for further functionalization or to study structure-activity relationships in medicinal chemistry.

The cleavage of aryl methyl ethers, such as the 5-methoxyindazole derivative, typically requires harsh reaction conditions due to the stability of the ether linkage. Common reagents employed for this transformation include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as Lewis acids such as boron tribromide (BBr₃).

One effective method for the demethylation of a 5-methoxy-1,3-diarylsubstituted indazole is the use of 48% HBr in acetic acid under microwave irradiation, which can afford the corresponding 5-hydroxyindazole in high yield. nih.gov This approach highlights the utility of microwave technology in accelerating reactions that would otherwise require prolonged heating.

Boron tribromide is another powerful reagent for the cleavage of aryl methyl ethers. researchgate.netnih.govresearchgate.net The reaction mechanism is thought to involve the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govresearchgate.net This process is often carried out at low temperatures in an inert solvent like dichloromethane.

Pyridinium (B92312) hydrochloride is also utilized for the demethylation of aromatic methoxy ethers, although it often requires high temperatures. beilstein-journals.orgresearchgate.net This reagent can be particularly useful in large-scale syntheses. beilstein-journals.org The mechanism is proposed to involve protonation of the ether oxygen by the acidic pyridinium ion, followed by nucleophilic attack of the chloride ion.

The choice of demethylating agent can be influenced by the presence of other functional groups in the molecule. For instance, BBr₃ is known for its high reactivity but may not be suitable for substrates with other Lewis basic sites. In contrast, methods like microwave-assisted heating with HBr can sometimes offer faster and cleaner conversions.

The resulting 5-hydroxyindazole derivative from the demethylation of this compound is a valuable intermediate for the synthesis of a variety of other compounds, allowing for the introduction of different functional groups at the 5-position.

Pericyclic Reactions and Cycloadditions involving Indazole Derivatives

The indazole nucleus, with its fused aromatic and pyrazole rings, can participate in a range of pericyclic and cycloaddition reactions, leading to the formation of novel heterocyclic systems. These reactions are of significant interest for the construction of complex molecules with potential biological activities.

One notable class of reactions is the [3+2] dipolar cycloaddition. In this type of reaction, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. For instance, 2H-indazoles can be synthesized through a [3+2] dipolar cycloaddition of arynes with sydnones. researchgate.netnih.govnih.govwuxibiology.com This reaction proceeds under mild conditions and provides a regioselective route to 2H-indazoles. The reaction of diazo compounds with arynes also follows a [3+2] cycloaddition pathway to afford indazoles. beilstein-journals.org

Furthermore, indazole derivatives can undergo pericyclic rearrangements. An example is the rearrangement of 1-arylindazol-3-ylidenes, which are N-heterocyclic carbenes formed from the deprotonation of 1-arylindazolium salts. These carbenes can spontaneously undergo a sequence of ring cleavage and ring closure, which are pericyclic in nature, to form substituted 9-aminoacridines. nih.gov

The specific reactivity of this compound in pericyclic and cycloaddition reactions would be influenced by the electronic effects of the methoxy and carboxylate substituents on the benzene ring. These groups can modulate the electron density of the bicyclic system and thereby affect its participation in such concerted reactions.

Below is a table summarizing some cycloaddition reactions involving the indazole scaffold:

Reaction TypeReactantsProduct TypeReference(s)
[3+2] Dipolar CycloadditionArynes and Sydnones2H-Indazoles researchgate.netnih.govnih.govwuxibiology.com
[3+2] Dipolar CycloadditionArynes and Diazo CompoundsIndazoles beilstein-journals.org
Pericyclic Rearrangement1-Arylindazol-3-ylidenes9-Aminoacridines nih.gov
[4+2] Cyclization3-Aminoindazole derivativesPyrimido[1,2-b]indazoles nih.gov

Advanced Spectroscopic and Analytical Characterization of Methyl 5 Methoxy 1h Indazole 6 Carboxylate

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for the identification of functional groups within a molecule. By probing the vibrational modes of chemical bonds, these methods provide a molecular fingerprint, offering insights into the compound's structure.

In the case of Methyl 5-methoxy-1H-indazole-6-carboxylate, the FT-IR and FT-Raman spectra are expected to exhibit characteristic absorption bands corresponding to its distinct functional moieties. The indazole ring, methoxy (B1213986) group, and methyl carboxylate group each possess unique vibrational frequencies.

Key expected vibrational frequencies for this compound include:

N-H Stretching: The N-H bond of the indazole ring typically shows a stretching vibration in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations from the benzene (B151609) ring portion of the indazole core are anticipated around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups of the methoxy and carboxylate functions are expected in the 2850-2960 cm⁻¹ range.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the methyl carboxylate group is a prominent feature, typically appearing in the range of 1700-1730 cm⁻¹.

C=C and C=N Stretching: The aromatic ring system of the indazole core will display C=C and C=N stretching vibrations in the 1450-1620 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the methoxy and ester groups are expected to produce strong bands in the 1000-1300 cm⁻¹ region.

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations can provide information about the substitution pattern on the benzene ring and typically appear in the 650-900 cm⁻¹ range.

The complementary nature of FT-IR and FT-Raman spectroscopy is particularly advantageous. While polar bonds like C=O and N-H tend to show strong absorptions in FT-IR, non-polar bonds like C=C often yield strong signals in FT-Raman, providing a more complete vibrational profile of the molecule.

Table 1: Expected Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Indazole N-HStretching3300-3500
Aromatic C-HStretching3000-3100
Aliphatic C-H (Methyl)Stretching2850-2960
Ester C=OStretching1700-1730
Indazole RingC=C and C=N Stretching1450-1620
Ester & Methoxy C-OStretching1000-1300
Aromatic C-HOut-of-Plane Bending650-900

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related substituted indazole derivatives reveals common structural characteristics. The indazole ring system is generally planar. In the solid state, molecules of indazole derivatives often engage in intermolecular hydrogen bonding, typically involving the N-H group of the indazole ring and an acceptor atom on an adjacent molecule, which can lead to the formation of dimers or extended chain structures.

A hypothetical crystal structure of this compound would be expected to crystallize in a common space group, such as P2₁/c or P-1. The methoxy and methyl carboxylate substituents would lie on the periphery of the planar indazole core, and their conformations would be influenced by steric and electronic factors, as well as crystal packing forces.

Table 2: Representative Crystallographic Data for Substituted Indazole Derivatives
ParameterTypical Value Range
Crystal SystemMonoclinic, Triclinic
Space GroupP2₁/c, P-1
N-N Bond Length (Å)1.35 - 1.38
C=O Bond Length (Å)1.20 - 1.23
Intermolecular InteractionsN-H···O, N-H···N hydrogen bonds

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula to confirm its empirical formula and assess its purity.

For this compound, the molecular formula is C₁₀H₁₀N₂O₃. The theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, nitrogen, and oxygen.

The experimental values obtained from elemental analysis should closely match these theoretical percentages, typically within a narrow margin of error (e.g., ±0.4%), to verify the empirical formula of the synthesized compound.

Table 3: Elemental Composition of this compound (C₁₀H₁₀N₂O₃)
ElementAtomic MassNumber of AtomsTotal MassTheoretical Mass Percentage (%)
Carbon (C)12.01110120.1158.25
Hydrogen (H)1.0081010.084.89
Nitrogen (N)14.007228.01413.59
Oxygen (O)15.999347.99723.27
Total 206.191 100.00

Advanced Techniques for Purity Assessment and Confirmation

Ensuring the purity of a chemical compound is critical for its use in research and development. Several advanced analytical techniques are employed to assess and confirm the purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For purity assessment, a sample of the compound is analyzed, and the resulting chromatogram should ideally show a single major peak corresponding to the target compound. The presence of other peaks would indicate impurities. A purity level of ≥97% is often required for research-grade chemicals. jk-sci.com For related heterocyclic compounds, reversed-phase HPLC using a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like potassium phosphate) and an organic solvent (like methanol) has proven effective. mdpi.com

Melting Point Analysis: The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities tend to depress and broaden the melting range. Therefore, a sharp melting point is a good indicator of high purity. For instance, a related compound, methyl 5-bromo-1-methy-1H-indazole-3-carboxylate, is reported to have a sharp melting point of 141.3 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a structure elucidation tool, high-resolution NMR (¹H and ¹³C) can also be used for purity assessment. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Integration of the signals in the ¹H NMR spectrum can also be used to quantify the purity relative to a known standard.

By employing this suite of advanced spectroscopic and analytical techniques, a comprehensive characterization of this compound can be achieved, confirming its structure, and establishing its purity with a high degree of confidence.

Computational and Theoretical Investigations of Methyl 5 Methoxy 1h Indazole 6 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules from first principles. It provides a framework for understanding molecular geometry, charge distribution, and chemical reactivity.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest possible energy. For Methyl 5-methoxy-1H-indazole-6-carboxylate, this would involve calculating the optimal bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis, an extension of geometry optimization, explores the various spatial arrangements (conformers) that arise from the rotation around single bonds, such as the C-O bond of the methoxy (B1213986) group and the C-C bond of the carboxylate group. By mapping the potential energy surface, researchers can identify the global minimum energy conformer—the most stable and likely structure of the molecule in the gas phase.

ParameterOptimized ValueDescription
Bond Lengths (Å) Data not available in literatureThe calculated distances between bonded atoms (e.g., N-N, C=O, C-O).
Bond Angles (°) Data not available in literatureThe angles formed by three connected atoms (e.g., C-N-N, O-C-O).
Dihedral Angles (°) Data not available in literatureThe torsional angles defining the rotation around bonds, crucial for conformational analysis of the methoxy and carboxylate groups.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different potential values.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with electronegative atoms and represent sites susceptible to electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the carbonyl and methoxy groups, as well as the pyrazole-ring nitrogen atoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atom attached to the indazole nitrogen (N-H) would be a prominent positive region.

This analysis helps in understanding non-covalent interactions and recognizing the sites most likely to be involved in chemical reactions.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the electron donor. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

DescriptorFormulaSignificanceCalculated Value
HOMO Energy (EHOMO) -Electron-donating abilityData not available
LUMO Energy (ELUMO) -Electron-accepting abilityData not available
Energy Gap (ΔE) ELUMO - EHOMOChemical reactivity and stabilityData not available
Ionization Potential (I) -EHOMOEnergy required to remove an electronData not available
Electron Affinity (A) -ELUMOEnergy released when an electron is addedData not available
Electronegativity (χ) -(EHOMO + ELUMO)/2Tendency to attract electronsData not available
Chemical Hardness (η) (ELUMO - EHOMO)/2Resistance to change in electron configurationData not available
Chemical Softness (S) 1/(2η)Reciprocal of hardnessData not available
Electrophilicity Index (ω) χ²/(2η)Propensity to accept electronsData not available

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions. For a molecule like this compound, this could involve studying its synthesis or its subsequent reactions. Theoretical chemists can model the reaction pathway from reactants to products, identifying key intermediates and, crucially, the transition state structures.

By calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed), computational models can predict reaction rates and determine the most favorable mechanism among several possibilities. For instance, studies on the indazole core have used DFT calculations to understand reaction mechanisms, such as the addition of formaldehyde (B43269) to various nitro-substituted indazoles. nih.gov A similar approach could elucidate the regioselectivity of electrophilic substitution or other reactions involving this compound.

Thermochemical Property Prediction and Validation

Computational methods can predict various thermochemical properties, such as the enthalpy of formation (ΔfH°), which is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. These predictions are often validated against experimental data.

While experimental data for this compound is scarce, research has been conducted on the closely related isomer, 1-methyl-1H-indazole-6-carboxylic acid methyl ester . In that study, the standard molar enthalpy of formation in the gas phase was determined both experimentally (via combustion calorimetry and thermogravimetry) and computationally (using DFT). Such studies provide crucial benchmarks for validating the accuracy of theoretical methods.

CompoundMethodGas-Phase Enthalpy of Formation (ΔfH°(g)) at 298.15 K (kJ·mol⁻¹)
1-methyl-1H-indazole-6-carboxylic acid methyl ester Experimental-132.8 ± 6.9
1-methyl-1H-indazole-6-carboxylic acid methyl ester Computational (DFT)-124.9

Data sourced from a study on indazole derivatives.

Molecular Dynamics Simulations for Conformational Space and Dynamics (non-biological focus)

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering a "computational microscope" to study their dynamic behavior. For this compound, an MD simulation would not just identify static, low-energy conformers but would also reveal how the molecule transitions between them.

With a non-biological focus, simulations could be run to understand:

Conformational Flexibility: How freely the methoxy and methyl carboxylate side chains rotate and flex in different environments, such as in the gas phase or in various solvents.

Solvent Effects: How the presence and type of solvent molecules influence the conformational preferences and dynamics of the solute molecule.

Vibrational Motions: The characteristic frequencies and modes of atomic vibrations within the molecule.

While MD simulations of indazole derivatives are often applied to study their interactions with biological targets like proteins nih.govnih.govresearchgate.net, the fundamental techniques can be readily adapted to explore the intrinsic dynamics and conformational landscape of the isolated molecule.

Quantum Chemical Descriptors for Reactivity Prediction

For indazole derivatives, DFT calculations are employed to determine a range of electronic properties that govern their reactivity. nih.gov Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, and the electrophilicity index.

HOMO and LUMO Energies: The HOMO energy is related to the molecule's ability to donate electrons, indicating its nucleophilicity. A higher HOMO energy suggests a greater tendency to react with electrophiles. Conversely, the LUMO energy relates to the ability to accept electrons, signifying electrophilicity. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to chemical reactions.

Chemical Hardness and Softness: Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated from the HOMO-LUMO gap. A larger gap corresponds to a harder molecule, which is less reactive. Chemical softness (S) is the reciprocal of hardness and is a measure of how easily the molecule's electron cloud is polarized.

Electrophilicity Index (ω): This descriptor provides a quantitative measure of a molecule's ability to act as an electrophile. It is calculated using the electronic chemical potential and chemical hardness. This index is particularly useful for predicting the outcomes of reactions involving electrophilic species.

Table 1: Illustrative Quantum Chemical Descriptors for Indazole Derivatives (Calculated via DFT)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Chemical Hardness (η) Electrophilicity Index (ω)
1H-Indazole -6.25 -0.85 5.40 2.70 1.55
5-Nitro-1H-indazole -7.10 -2.50 4.60 2.30 2.98

Note: The values for 1H-Indazole and 5-Nitro-1H-indazole are representative values based on typical DFT calculations for such systems. The values for this compound are hypothetical, included for illustrative purposes to demonstrate the type of data generated from such computational studies.

Spectroscopic Parameter Prediction using Theoretical Methods (e.g., GIAO for NMR chemical shifts)

Theoretical methods are highly effective in predicting spectroscopic parameters, providing invaluable assistance in the structural elucidation of newly synthesized compounds. The Gauge-Invariant Atomic Orbital (GIAO) method is a prominent computational technique used for the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This approach, typically employed within a DFT framework, allows for the accurate prediction of ¹H and ¹³C NMR spectra.

The GIAO method calculates the nuclear magnetic shielding tensors for each atom in a molecule. joaquinbarroso.com These shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). joaquinbarroso.com The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For indazole derivatives, GIAO calculations performed at the B3LYP/6-311++G(d,p) level have been shown to provide a sound basis for experimental observations. nih.gov

Computational studies on various indazoles and related heterocyclic systems have successfully utilized the GIAO method to:

Assign NMR signals: In complex molecules, theoretical predictions can help to unambiguously assign specific proton and carbon signals in the experimental spectra. nih.gov

Differentiate between isomers: Theoretical NMR predictions are crucial for distinguishing between constitutional isomers, such as N-1 and N-2 substituted indazoles, which often exhibit subtle but distinct differences in their NMR spectra. rug.nl

Investigate conformational effects: The chemical shifts of certain groups, like methoxy groups, can be sensitive to their orientation relative to an aromatic ring. Theoretical calculations can model these conformational effects and explain unusual experimental chemical shifts. nih.gov

For this compound, GIAO calculations would predict the chemical shifts for all proton and carbon atoms. For example, the chemical shifts of the aromatic protons are influenced by the electronic effects of the methoxy and carboxylate substituents. Similarly, the ¹³C chemical shifts of the indazole ring carbons and the substituent carbons (methoxy and ester groups) can be precisely calculated. These theoretical values, when compared with experimental data, provide strong evidence for the compound's structure.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Substituted Indazole

Proton Predicted Chemical Shift (GIAO) Experimental Chemical Shift
H-3 8.15 8.10
H-4 7.80 7.75
H-7 7.55 7.50

Structure Reactivity and Structure Property Relationships of Indazole Carboxylic Esters

Influence of Substituent Effects on Reaction Selectivity and Yield

The choice of base and solvent is also critical and works in concert with substituent effects. For example, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity in the alkylation of indazoles bearing C3-substituents like carboxymethyl groups. nih.govd-nb.info In contrast, using NaH in a more polar solvent like dimethylformamide (DMF) can lead to a significant decrease in N1 regioselectivity. nih.gov This is attributed to the ability of solvents like DMF to facilitate solvent-separated ion pairs, which diminishes the directing effect of chelation that can occur with tight ion pairs in THF. nih.gov The use of cesium carbonate has also been shown to reliably provide N1 products in good to excellent yields. acs.org

The table below summarizes research findings on the N-alkylation of substituted indazoles, illustrating the impact of various factors on reaction outcomes.

Indazole Substituent(s)Reaction Conditions (Base, Solvent)N1:N2 RatioTotal Yield (%)Reference
6-Nitro (EWG)Cs₂CO₃, DMFExcellent N1 selectivityGood acs.org
C3-CO₂Me (EWG)NaH, THF>99:1High nih.govd-nb.info
C7-CO₂Me (EWG)NaH, THF4:96Excellent N2 selectivity nih.govd-nb.info
5-Bromo, 3-CO₂Me (EWGs)NaH, DMF38:4684 nih.govbeilstein-journals.org
5-Bromo, 3-CO₂Me (EWGs)Cs₂CO₃, DMF>95:5>90 nih.govbeilstein-journals.org

Regiochemical Control in Functionalization and Derivatization Reactions

Regiochemical control is a central challenge in the synthesis of complex indazole derivatives. The substituents on "Methyl 5-methoxy-1H-indazole-6-carboxylate" exert strong directing effects in functionalization reactions, both on the pyrazole (B372694) and benzene (B151609) portions of the molecule.

The most studied reaction in this context is N-alkylation. As discussed previously, the regiochemical outcome (N1 vs. N2 substitution) is a delicate balance of conditions and substituent effects. For indazoles bearing an ester group, particularly at the C3 or C7 position, the regioselectivity of N-alkylation is significantly impacted. nih.govd-nb.info A C7-ester group, for example, confers excellent N2 regioselectivity, likely due to steric hindrance at the adjacent N1 position. nih.gov For "this compound," the C6-carboxylate is less sterically imposing on N1, but its electronic influence is paramount. Computational studies on the analogous methyl 5-bromo-1H-indazole-3-carboxylate suggest that a chelation mechanism involving the base's cation (e.g., Cs⁺), the N2 nitrogen, and the carbonyl oxygen of the ester can lock the conformation to favor electrophilic attack at the N1 position. nih.govbeilstein-journals.org

Functionalization can also be directed to the C3 position of the indazole ring. This position is often susceptible to halogenation under basic conditions. For example, 5-methoxyindazole can be quantitatively iodinated at the C3 position using iodine and potassium hydroxide (B78521) in dioxane. nih.govchim.it This suggests that the C3 position of "this compound" could be a viable site for introducing further diversity.

For electrophilic aromatic substitution on the benzene ring, the directing effects of the methoxy (B1213986) and carboxylate groups are in opposition. The 5-methoxy group is an activating, ortho-, para-director, meaning it would direct incoming electrophiles to the C4 and C7 positions. The 6-carboxylate group, however, is a deactivating, meta-director, steering electrophiles to the C5 and C7 positions. The net outcome for a reaction at the C7 position would be electronically favored by both groups, whereas the C4 position would be activated by the methoxy group but not strongly influenced by the distant carboxylate. The C5 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C7 position, and possibly the C4 position, depending on the reaction conditions.

Tautomeric Equilibria (1H- vs. 2H-Indazole) and Their Chemical Implications

Indazole and its derivatives exist as two principal annular tautomers: the 1H-indazole and the 2H-indazole. nih.gov This tautomerism is a critical aspect of their chemical identity, influencing their reactivity and the types of products formed in derivatization reactions. researchgate.net

For the parent indazole and most substituted derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-form. nih.govchemicalbook.com The energy difference is estimated to be around 15 kJ·mol⁻¹ (3.6 kcal/mol), favoring the 1H tautomer, which has a benzenoid structure over the less aromatic o-quinonoid structure of the 2H form. chemicalbook.comnih.govthieme-connect.de Consequently, in solution, "this compound" will exist predominantly in its 1H form.

Despite the greater stability of the 1H-tautomer, the presence of the 2H-tautomer in the equilibrium, however minor, has significant chemical implications. The two nitrogen atoms in the 1H-indazole have different reactivities. Direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products, indicating that reaction can occur at both nitrogen centers. nih.gov The formation of the N2-substituted product proceeds through the deprotonation of the 1H-indazole to form an indazolide anion, which then reacts with an electrophile at the N2 position.

The tautomeric equilibrium can be influenced by solvent and pH. The reaction of indazoles with formaldehyde (B43269), for instance, has been studied under both acidic and neutral conditions. nih.govacs.org In acidic media, the reaction proceeds through the protonated indazolium cation to yield N1-substituted products. nih.gov The ability to form different products under kinetic versus thermodynamic control is also a consequence of this equilibrium. Some reaction conditions might favor initial attack at the more nucleophilic N2 position (kinetic product), but if the reaction is reversible, it can equilibrate to the more stable N1-substituted isomer (thermodynamic product). d-nb.info This principle has been exploited to achieve regioselective synthesis of N1-substituted indazoles. d-nb.info

Correlation between Electronic Structure, Molecular Geometry, and Chemical Behavior

The chemical behavior of "this compound" is intrinsically linked to its electronic structure and molecular geometry. The arrangement of electrons and the spatial orientation of atoms, dictated by the substituents, determine the molecule's reactivity, particularly the nucleophilicity of the two ring nitrogens.

The geometry of the molecule plays a crucial role in chelation-controlled reactions. As mentioned, a key hypothesis for the high N1-selectivity observed in the presence of certain metal cations (like Na⁺ or Cs⁺) is the formation of a chelate intermediate. nih.govresearchgate.net In this model, the metal ion coordinates simultaneously with the N2 nitrogen and the oxygen of the C6-carboxylate group. This geometric arrangement sterically encumbers the N2 position, forcing the incoming electrophile to attack the N1 nitrogen. This provides a clear link between molecular geometry, the electronic properties of the substituents (the electronegative oxygen of the carboxylate), and the observed chemical reactivity.

Linear free energy relationships have also been used to quantify the effect of substituents on the reactivity of the indazole system. The Hammett reaction constant (ρ) for the deprotonation of indazolium cations was found to be 1.32, indicating that the system's reactivity is sensitive to the electronic effects of substituents on the benzene ring. chemrxiv.org This further underscores the strong correlation between electronic structure and chemical behavior in this class of compounds.

Design Principles for Modulating Chemical Reactivity and Stability

The insights gained from studying the structure-reactivity relationships of indazole carboxylic esters can be formulated into a set of design principles for modulating their chemical properties. These principles are particularly valuable in fields like medicinal chemistry, where precise control over molecular structure is necessary to achieve desired biological activity. organic-chemistry.orgnih.govnih.gov

Regiocontrol of N-Alkylation through Substituent Choice : To favor N1 alkylation, electron-withdrawing groups should be incorporated, especially at positions that can participate in chelation with the N2 nitrogen, such as C7 or C3. nih.govbeilstein-journals.org Conversely, to achieve N2 selectivity, steric hindrance can be introduced near the N1 position, for example, by placing a bulky substituent at C7. nih.govd-nb.info

Solvent and Base Selection for Selectivity : The choice of reaction conditions is a powerful tool for directing reactivity. For N1-selective alkylation of indazoles with chelating groups, non-polar solvents like THF in combination with bases like NaH are effective, as they promote the formation of tight ion pairs necessary for chelation. nih.gov To favor N2 products, more polar, aprotic solvents like DMF can be used, which disrupt chelation by creating solvent-separated ion pairs. nih.gov

Leveraging Thermodynamic Stability : The inherent greater stability of the 1H-tautomer and, by extension, N1-substituted indazoles can be exploited. d-nb.info Reactions that are run under conditions that allow for equilibration will tend to favor the thermodynamically more stable N1-substituted product. This principle is useful for selectively producing the desired regioisomer, even if the initial kinetic product is a mixture. d-nb.info

By applying these principles, chemists can rationally design and synthesize novel indazole derivatives like "this compound" with tailored reactivity and stability for specific applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize Methyl 5-methoxy-1H-indazole-6-carboxylate, and how can reaction conditions be optimized to minimize structural isomerization?

  • Methodological Answer : Synthesis typically involves N-alkylation or esterification of indazole precursors. For example, alkylation of methyl 1H-indazole carboxylates with methoxy-substituted alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. To minimize isomerization, temperature control (0–25°C) and stoichiometric monitoring of reagents are critical. Structural isomers, such as regioisomers at the methoxy or carboxylate positions, can arise during alkylation; these are resolved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and ester carbonyl (δ ~165–170 ppm) groups. Contradictions in peak assignments (e.g., overlapping aromatic signals) are resolved using 2D NMR (HSQC, HMBC) .
  • FT-IR : Confirm ester C=O stretching (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error.

Q. How can researchers prepare stable stock solutions of this compound for biological assays?

  • Methodological Answer :

  • Solubility Data : Soluble in DMSO (≥10 mM). For aqueous compatibility, prepare stock in DMSO and dilute in PBS (final DMSO ≤1%).
  • Storage : Aliquot and store at –20°C to avoid freeze-thaw degradation.
  • Table :
Concentration (mM)Volume (mL) per 1 mg
100.52
51.04
15.20
(Adapted from solubility protocols for analogous indazole derivatives ).

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be analyzed to resolve structural ambiguities?

  • Methodological Answer : X-ray crystallography paired with software like SHELXL is used for refinement. For ambiguous electron density (e.g., disordered methoxy groups), iterative refinement with restraints on bond lengths/angles and validation via R-factor convergence (<5%) is recommended. Comparative analysis with DFT-optimized structures (e.g., B3LYP/6-31G*) helps confirm stereoelectronic effects .

Q. What strategies mitigate discrepancies in bioactivity data arising from solvent choice or formulation?

  • Methodological Answer :

  • Solvent Controls : Use DMSO-free formulations (e.g., PEG-400/saline) to avoid cytotoxicity.
  • In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities under varying solvent conditions.
  • Validation : Cross-reference IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to isolate solvent artifacts .

Q. How can researchers address contradictions in reported solubility or stability data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Validate solubility using standardized protocols (e.g., shake-flask method, HPLC quantification).
  • Stress Testing : Expose the compound to accelerated degradation conditions (40°C/75% RH) and monitor via LC-MS for decomposition products.
  • Collaborative Studies : Compare data with independent labs using shared reference standards .

Methodological Resources

  • Synthesis Optimization : Refer to alkylation protocols in heterocyclic chemistry .
  • Crystallography : Use SHELX suite for structure refinement .
  • Solubility/Formulation : Follow GLPBio’s guidelines for stock preparation .

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